1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of dichloromethyl, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with chlorine can yield 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)-5-chlorobenzene .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Dichloromethyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Trifluoromethyl)-2-nitrobenzene:
1-(Dichloromethyl)-2-nitrobenzene: Lacks the trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H4Cl2F3NO2 |
---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H |
InChI Key |
NCWHNUFWTDSEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl |
Origin of Product |
United States |
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